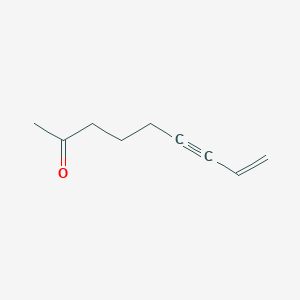
8-Nonen-6-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nonen-6-YN-2-one: is an organic compound with the molecular formula C9H12O . It is characterized by the presence of a carbon-carbon triple bond (alkyne) and a ketone functional group. This compound is part of the ynone family, which are α,β-unsaturated ketones where the carbonyl group is conjugated to a triple bond at the α,β position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method for synthesizing 8-Nonen-6-YN-2-one involves the addition of an alkyne to a carbonyl compound. This can be achieved through various catalytic processes, often using transition metal catalysts such as palladium or nickel.
Aldol Condensation: Another method involves aldol condensation followed by dehydration to introduce the triple bond. This typically requires basic conditions and a suitable aldehyde or ketone precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-Nonen-6-YN-2-one can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of alkanes or alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Substituted alkenes or alkynes.
Aplicaciones Científicas De Investigación
Chemistry: 8-Nonen-6-YN-2-one is used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor in the synthesis of bioactive compounds.
Industry: This compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism by which 8-Nonen-6-YN-2-one exerts its effects involves its ability to participate in various chemical reactions due to the presence of the alkyne and ketone functional groups. These groups can interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
- 4-Phenylbut-3-yn-2-one
- Capillin
- Dehydrolinalool
- Falcarinone
Comparison: 8-Nonen-6-YN-2-one is unique due to its specific structure, which combines an alkyne and a ketone in a non-conjugated system. This gives it distinct reactivity compared to other ynones, which may have different substitution patterns or conjugation. For example, 4-Phenylbut-3-yn-2-one has a phenyl group that influences its reactivity and applications .
Propiedades
Número CAS |
214552-84-8 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
non-8-en-6-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,6-8H2,2H3 |
Clave InChI |
BVOLSLQXGQYQCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


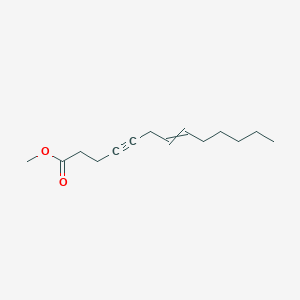
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)

![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
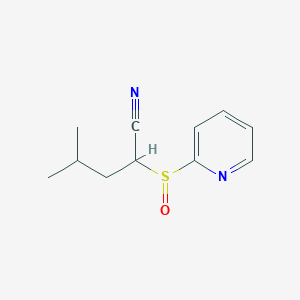
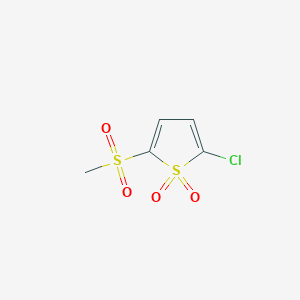
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
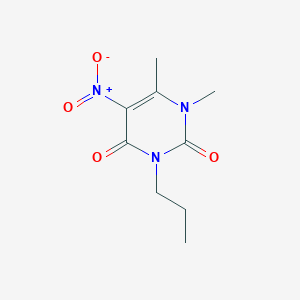
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
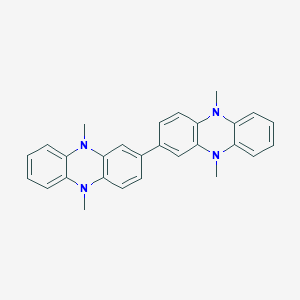

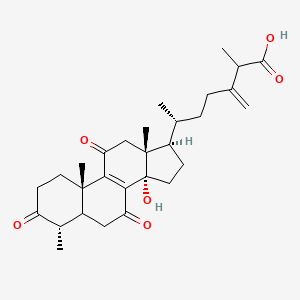
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
